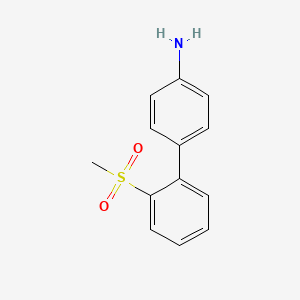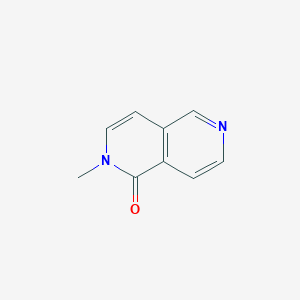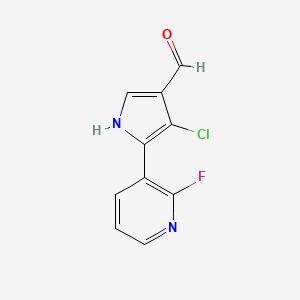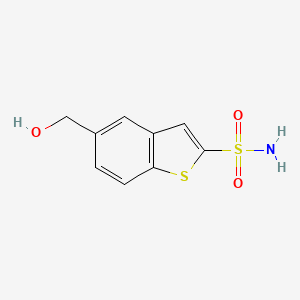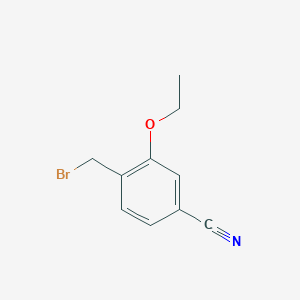![molecular formula C8H9NS2 B8576905 N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine](/img/structure/B8576905.png)
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine is a heterocyclic compound that belongs to the thienothiophene family. Thienothiophenes are known for their stable and electron-rich structures, making them attractive candidates for various applications in natural and physical sciences. The compound consists of a thieno[2,3-b]thiophene core with a methylaminomethyl substituent, which can significantly alter its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine typically involves the following steps:
Formation of the Thieno[2,3-b]thiophene Core: This can be achieved through cyclization reactions of substituted thiophenes.
Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thieno[2,3-b]thiophene core with a suitable methylaminomethylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. These methods ensure the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiophene ring or the methylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug design and development, particularly as inhibitors of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific bioactivity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]thiophene: Another isomer of thienothiophene with different electronic properties.
Thieno[3,4-b]thiophene: Known for its use in dye-sensitized solar cells.
Thieno[3,4-c]thiophene: Rarely reported in the literature but has unique structural features.
Uniqueness
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine is unique due to the presence of the methylaminomethyl group, which can significantly alter its chemical reactivity and physical properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C8H9NS2 |
|---|---|
Molekulargewicht |
183.3 g/mol |
IUPAC-Name |
N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine |
InChI |
InChI=1S/C8H9NS2/c1-9-5-7-4-6-2-3-10-8(6)11-7/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
HIOXALQMFZFFAS-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=C(S1)SC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Naphthalen-1-yl)oxy]-5-nitropyridine](/img/structure/B8576836.png)
